
Przewalskin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Przewalskin B is a naphthofuran. It has a role as a metabolite.
Scientific Research Applications
Novel Diterpenoid Discovery
Przewalskin B is a novel diterpenoid isolated from the Chinese medicinal plant Salvia przewalskii. It has a unique skeleton structure, which was elucidated through extensive NMR analysis and single-crystal X-ray study. This compound displays modest anti-HIV-1 activity, suggesting potential therapeutic applications (Xu et al., 2006).
Synthesis Approaches
Efficient strategies for the total synthesis of this compound have been reported. These methods involve complex organic reactions like intermolecular S(N)2' substitution and Rh(2)(OAc)(4)-mediated intramolecular carbene insertion, which are significant for pharmaceutical synthesis (Zhuo et al., 2011); (Xiao et al., 2014).
Biotransformation Studies
Research on przewalskinic acid A, related to this compound, involved its preparation from salvianolic acid B using a crude enzyme from Aspergillus oryzae. This biotransformation is notable for obtaining biologically active ingredients in significant quantities, showcasing an application in biochemistry and pharmacology (Liu et al., 2014).
Photophysical and Binding Behavior Studies
The photophysical properties of Przewalskinone-B, closely related to this compound, were studied to understand its medicinal values. The study focused on its interaction with β-Cyclodextrin, a drug carrier, indicating potential applications in drug delivery systems (Krishnaveni, 2017).
Chemical Constituents in Salvia Przewalskii
Extensive research on Salvia przewalskii, the source of this compound, reveals various chemical constituents and their pharmacological activities. This research is fundamental in understanding the plant's potential in traditional and modern medicine (Yang et al., 2011).
properties
Molecular Formula |
C20H26O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1R,10R,13R)-13-hydroxy-5,5-dimethyl-15-propan-2-yl-11-oxatetracyclo[8.6.0.01,13.04,9]hexadeca-8,15-diene-12,14-dione |
InChI |
InChI=1S/C20H26O4/c1-11(2)13-10-19-9-7-14-12(6-5-8-18(14,3)4)16(19)24-17(22)20(19,23)15(13)21/h6,10-11,14,16,23H,5,7-9H2,1-4H3/t14?,16-,19-,20-/m1/s1 |
InChI Key |
XENNDAKNPKZKFC-VWZLZXLISA-N |
Isomeric SMILES |
CC(C)C1=C[C@]23CCC4C(=CCCC4(C)C)[C@H]2OC(=O)[C@@]3(C1=O)O |
Canonical SMILES |
CC(C)C1=CC23CCC4C(=CCCC4(C)C)C2OC(=O)C3(C1=O)O |
synonyms |
Przewalskin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





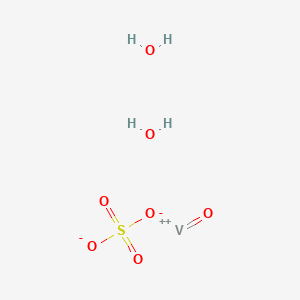
![1-Hexyl-3-[4-[[4-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]sulfamoyl]phenyl]urea](/img/structure/B1258229.png)
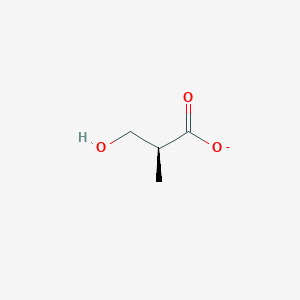

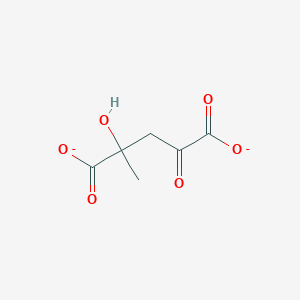
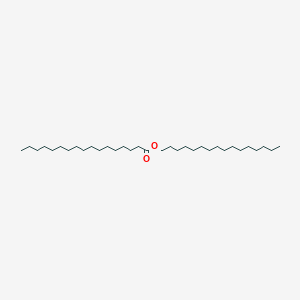
![(1S,9R,10R,16R)-16-methyl-4-[(1S,5R,9R,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-yl]-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B1258236.png)
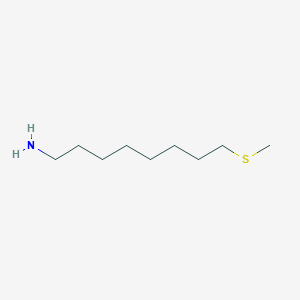

![(5E,8E,11E,14E)-N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B1258240.png)
![N-[4-[(3-Aminobutyl)amino]butyl]carbamic acid 2-[(6-guanidinohexyl)amino]-2-oxoethyl ester](/img/structure/B1258241.png)
